molecular formula C22H18N4O3S B2689715 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide CAS No. 1251605-53-4

2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide

Cat. No. B2689715
CAS RN: 1251605-53-4
M. Wt: 418.47
InChI Key: IOOYQNDRHKWCJV-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, an oxadiazole ring, a pyridine ring, a thioether linkage, and a phenylacetamide group .


Molecular Structure Analysis

The compound contains several aromatic rings (phenyl and pyridine), which contribute to its planarity and rigidity. The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which can participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amide) and aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide exhibit significant anticancer activities. For instance, novel derivatives synthesized and characterized were found to be highly cytotoxic against PANC-1 and HepG2 cell lines, demonstrating potential as anticancer agents (Vinayak et al., 2014). Another study highlighted the synthesis of 1,3,4-oxadiazole and pyrazole derivatives, showing moderate inhibitory effects against various cancer targets, indicating their potential in cancer treatment strategies (Faheem, 2018).

Antimicrobial and Antioxidant Activities

Some synthesized derivatives based on the 1,3,4-oxadiazole framework exhibited antimicrobial and antioxidant properties. A study reported the synthesis and antimicrobial evaluation of derivatives showing significant activity against certain bacterial strains, suggesting their utility in combating microbial infections (Gul et al., 2017). Moreover, certain compounds demonstrated antioxidant activity, offering potential applications in oxidative stress-related conditions (Anusevičius et al., 2015).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds related to this compound have been explored to understand their molecular arrangements and reactivity. Research on the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones provided insights into their V-shaped or planar configurations, impacting their molecular packing and potential chemical reactivity (Khan et al., 2014).

properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-28-18-10-7-15(8-11-18)21-25-22(29-26-21)16-9-12-20(23-13-16)30-14-19(27)24-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOYQNDRHKWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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